Senecicannabine
Overview
Description
Senecicannabine is a naturally occurring organic compound found in certain species of the Senecio genus. It is a complex molecule with the molecular formula C18H23NO7 and a molecular weight of 365.38 g/mol . This compound is known for its unique structural features, which include multiple rings and functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Senecicannabine involves several steps, starting from simpler organic molecules. One common synthetic route includes the formation of the core structure through a series of cyclization reactions. These reactions typically require specific catalysts and controlled conditions to ensure the correct formation of the desired product. For example, the use of strong acids or bases as catalysts can facilitate the cyclization process, while maintaining the reaction temperature within a specific range is crucial to avoid unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from natural sources, such as the Senecio plant. This process includes several steps: harvesting the plant material, drying, and then using solvents like ethanol or methanol to extract the desired compound. The extract is then purified using techniques such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Senecicannabine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated products .
Scientific Research Applications
Senecicannabine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Senecicannabine involves its interaction with various molecular targets and pathways. It is known to modulate specific receptors and enzymes, leading to changes in cellular signaling and function. For example, this compound can interact with cannabinoid receptors, influencing pain perception and inflammation. Additionally, it may affect other signaling pathways, such as those involved in oxidative stress and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Senecainin A
- 3-Methoxyisonicotinic Acid
- Monoepoxylignanolide
- Pinoresinol
- Epi-Pinoresinol
Uniqueness
Senecicannabine is unique due to its specific structural features and the presence of multiple functional groups that contribute to its diverse chemical and biological properties. Compared to similar compounds, this compound exhibits distinct reactivity and potential therapeutic effects, making it a valuable compound for various scientific research applications .
Properties
InChI |
InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10-,12+,13+,16-,17-,18?/m0/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQUYMOUGXPEW-SAUXSIBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2(O1)C[C@]3(CO3)[C@@](C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002271 | |
Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81855-31-4 | |
Record name | Senecicannabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081855314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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